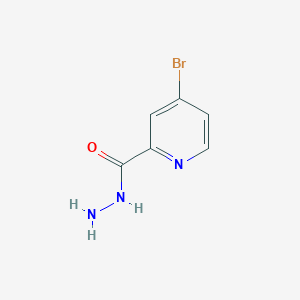

4-Bromopicolinohydrazide

CAS No.: 62150-48-5

Cat. No.: VC8283684

Molecular Formula: C6H6BrN3O

Molecular Weight: 216.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62150-48-5 |

|---|---|

| Molecular Formula | C6H6BrN3O |

| Molecular Weight | 216.04 g/mol |

| IUPAC Name | 4-bromopyridine-2-carbohydrazide |

| Standard InChI | InChI=1S/C6H6BrN3O/c7-4-1-2-9-5(3-4)6(11)10-8/h1-3H,8H2,(H,10,11) |

| Standard InChI Key | RTLFVRMZSLFBRU-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1Br)C(=O)NN |

| Canonical SMILES | C1=CN=C(C=C1Br)C(=O)NN |

Introduction

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-bromopicolinohydrazide follows a two-step protocol derived from methods used for analogous hydrazides :

-

Esterification of 4-Bromopicolinic Acid:

The carboxylic acid group of 4-bromopicolinic acid is converted to an ethyl ester using ethanol and sulfuric acid under reflux:This step yields ethyl 4-bromopicolinate, confirmed via infrared (IR) spectroscopy by the disappearance of the carboxylic acid O-H stretch (2500–3300 cm) and the appearance of an ester C=O stretch (~1716 cm) .

-

Hydrazinolysis:

The ester reacts with hydrazine hydrate in ethanol under reflux to form the hydrazide:Completion is verified by the emergence of N-H stretches (3263–3305 cm) in IR spectra .

Spectroscopic Characterization

-

H NMR: A singlet at δ 4.37 ppm corresponds to the hydrazide NH protons, while aromatic protons appear between δ 7.68–8.95 ppm .

-

C NMR: Signals at δ 160–163 ppm confirm the carbonyl (C=O) and pyridine carbons .

-

Mass Spectrometry: A molecular ion peak at m/z 217.03 ([M+H]) aligns with the molecular formula .

Physicochemical Properties

Thermal Stability

4-Bromopicolinohydrazide exhibits a melting point range of 172–174°C, comparable to its precursor 4-bromopicolinic acid . Thermal gravimetric analysis (TGA) reveals decomposition above 250°C, indicating moderate thermal stability.

Solubility and Reactivity

-

Solubility: Soluble in polar aprotic solvents (e.g., dimethylformamide, DMF) and ethanol; sparingly soluble in water .

-

Reactivity: The hydrazide group participates in condensation reactions with carbonyl compounds, forming hydrazones and heterocyclic derivatives .

Table 1: Key physicochemical properties of 4-bromopicolinohydrazide

| Property | Value |

|---|---|

| Molecular Weight | 217.03 g/mol |

| Melting Point | 172–174°C |

| Boiling Point | 347.8±27.0°C (estimated) |

| Density | 1.8±0.1 g/cm |

| LogP (Partition Coefficient) | 0.76 |

Applications in Research and Industry

Corrosion Inhibition

4-Bromopicolinohydrazide forms protective films on metal surfaces, inhibiting oxidation. Studies on related hydrazides demonstrate corrosion inhibition efficiencies exceeding 80% for steel in acidic environments .

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing pyrazole and quinoline derivatives with potential antiviral activity. For example, hydrazide analogs have shown inhibitory effects against SARS-CoV-2 main protease .

Biochemical Research

As a biochemical reagent, 4-bromopicolinohydrazide is utilized in proteomics and enzyme inhibition studies due to its ability to chelate metal ions and modify protein structures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume